molecular formula C22H18ClN3O B4857230 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine

2-(4-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine

Cat. No.: B4857230
M. Wt: 375.8 g/mol
InChI Key: PDNAOGDBTJMGGH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2-ethoxyphenyl group attached to the quinazoline core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide or its equivalents.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 4-chlorobenzyl chloride or similar reagents.

    Attachment of the 2-Ethoxyphenyl Group: The 2-ethoxyphenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed to reduce nitro groups or other reducible functionalities using reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine depends on its specific biological target. In general, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit the activity of certain kinases or bind to DNA to interfere with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-bromophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    2-(4-chlorophenyl)-N-(2-ethoxyphenyl)pyrimidin-4-amine: Similar structure with a pyrimidine core instead of a quinazoline core.

Uniqueness

2-(4-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine is unique due to the specific combination of the 4-chlorophenyl and 2-ethoxyphenyl groups attached to the quinazoline core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O/c1-2-27-20-10-6-5-9-19(20)25-22-17-7-3-4-8-18(17)24-21(26-22)15-11-13-16(23)14-12-15/h3-14H,2H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNAOGDBTJMGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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